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Compound of Interest

Compound Name:

3-[(4-

Cyanophenoxy)methyl]benzohydr

azide

CAS No.: 438219-44-4

Cat. No.: B455824 Get Quote

Executive Summary & Chemical Context
3-[(4-Cyanophenoxy)methyl]benzohydrazide (MW: 267.28 g/mol ) represents a hybrid

pharmacophore combining a benzohydrazide core—classically associated with

antimycobacterial activity (e.g., Isoniazid)—and a 4-cyanophenoxy moiety, often utilized in

medicinal chemistry to enhance metabolic stability and target hydrophobic kinase pockets.

This application note details the standardized workflow for evaluating this Novel Chemical

Entity (NCE). Given its structural homology to known Enoyl-ACP reductase (InhA) inhibitors

and kinase inhibitors, this guide prioritizes Anti-tubercular (Anti-TB) screening and Mammalian

Cytotoxicity profiling to establish a Selectivity Index (SI).

Chemical Structure & Properties[1][2][3][4][5][6][7][8][9]
IUPAC Name: 3-[(4-cyanophenoxy)methyl]benzohydrazide

Molecular Formula: C₁₅H₁₃N₃O₂

Predicted LogP: ~2.1 (Moderate lipophilicity, favorable for cell permeability)

Key Pharmacophores:
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Hydrazide (-CONHNH₂): Potential prodrug motif requiring activation (e.g., by KatG in

M.tuberculosis).

Cyanophenoxy Ether: Increases rigidity and hydrogen bond acceptance.

Experimental Workflow Overview
The following decision-matrix outlines the logical progression from compound solubilization to

lead validation.
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Figure 1:Go/No-Go screening workflow for Benzohydrazide derivatives. Criteria are set to filter

for high-potency leads early in the process.

Module 1: Physicochemical Preparation
Hydrazide derivatives can be prone to oxidation or hydrolysis. Proper stock preparation is

critical to prevent false negatives.

Protocol 1.1: Stock Solution Preparation
Weighing: Accurately weigh 2.67 mg of 3-[(4-Cyanophenoxy)methyl]benzohydrazide.

Solubilization: Dissolve in 1.0 mL of 100% DMSO (molecular biology grade) to achieve a 10

mM stock concentration.

Sonication: Sonicate for 5 minutes at room temperature to ensure complete dissolution of the

ether-linked moiety.
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Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Note: Hydrazides are

stable in DMSO for ~3 months. Fresh stock is recommended for MIC assays.

Module 2: Antimicrobial Efficacy (Anti-TB)
The Resazurin Microtiter Assay (REMA) is the gold standard for high-throughput screening of

benzohydrazides against Mycobacterium tuberculosis (H37Rv strain). It relies on the reduction

of resazurin (blue/non-fluorescent) to resorufin (pink/fluorescent) by metabolically active

bacteria.

Protocol 2.1: REMA Assay Setup
Materials:

M. tuberculosis H37Rv strain (ATCC 27294)

Middlebrook 7H9 broth supplemented with OADC (Oleic acid, Albumin, Dextrose, Catalase)

Resazurin sodium salt powder (0.01% w/v in distilled water)

Positive Control: Isoniazid (INH)

Negative Control: 1% DMSO

Step-by-Step Procedure:

Inoculum Prep: Adjust M. tuberculosis culture to a turbidity of McFarland standard 1.0. Dilute

1:20 in 7H9 broth.

Plate Layout: Use a sterile 96-well plate.

Add 100 µL of 7H9 broth to all wells.

Serial Dilution: Add 100 µL of the test compound (from diluted stock) to Column 2. Mix and

transfer 100 µL to Column 3, repeating to Column 10. Discard the final 100 µL.

Test Range: 100 µg/mL to 0.19 µg/mL.

Inoculation: Add 100 µL of the diluted bacterial inoculum to all wells (except sterile controls).
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Incubation: Seal plate with a breathable membrane. Incubate at 37°C for 5 days.

Development: Add 30 µL of Resazurin solution to each well. Incubate for an additional 24–48

hours.

Readout:

Visual: Blue = No Growth (Inhibition). Pink = Growth.

Fluorometric: Excitation 530 nm / Emission 590 nm.

Calculation: The MIC is the lowest concentration preventing the color change from blue to

pink.

Module 3: Mammalian Cytotoxicity & Selectivity
To ensure the cyanophenoxy group does not induce non-specific toxicity (e.g., membrane

disruption), cytotoxicity must be evaluated on Vero (kidney epithelial) or HepG2 (liver) cells.

Protocol 3.1: MTT Viability Assay
Rationale: Benzohydrazides can be hepatotoxic (similar to Isoniazid-induced hepatitis). HepG2

is the preferred cell line.

Seeding: Seed HepG2 cells at

cells/well in 96-well plates. Incubate 24h for attachment.

Treatment: Remove media. Add 100 µL of fresh media containing the test compound at

concentrations ranging from 500 µM to 1 µM.

Incubation: Incubate for 48 hours at 37°C, 5% CO₂.

MTT Addition: Add 20 µL of MTT reagent (5 mg/mL). Incubate for 4 hours.

Solubilization: Aspirate media. Add 100 µL DMSO to dissolve formazan crystals.

Measurement: Read Absorbance at 570 nm.
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Data Analysis: Calculate CC₅₀ (Concentration causing 50% cell death).

Data Interpretation: Selectivity Index (SI)
SI Value Interpretation Action

< 1 Toxic
Stop. Compound is more toxic

to host than bacteria.

1 – 10 Moderate

Optimize. Modify

cyanophenoxy linker to reduce

lipophilicity.

> 10 Good
Proceed. Candidate for

mechanistic studies.

Module 4: Mechanistic Validation (InhA Inhibition)
If the compound shows anti-TB activity, the mechanism is likely inhibition of the Enoyl-ACP

Reductase (InhA), similar to other benzohydrazides. The diagram below illustrates the putative

pathway.
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Figure 2:Putative Mechanism of Action. Like Isoniazid, benzohydrazides often require

activation by KatG to form an adduct with NAD+, which then inhibits InhA.

Protocol 4.1: Enzymatic Inhibition Screen
Target: Recombinant M. tb InhA.
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Substrate: 2-trans-dodecenoyl-CoA (DD-CoA).

Cofactor: NADH.

Method: Monitor the oxidation of NADH to NAD+ spectrophotometrically at 340 nm.

Expectation: A decrease in the rate of NADH oxidation in the presence of the compound

confirms InhA inhibition.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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